molecular formula C9H10O B047241 2-Cyclopropylphenol CAS No. 10292-60-1

2-Cyclopropylphenol

Cat. No.: B047241
CAS No.: 10292-60-1
M. Wt: 134.17 g/mol
InChI Key: VKTBILBRBSALKI-UHFFFAOYSA-N
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Description

2-Cyclopropylphenol is an organic compound with the molecular formula C₉H₁₀O. It is characterized by a phenol group attached to a cyclopropyl ring.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that this compound interacts with are not yet identified .

Cellular Effects

They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylphenol can be synthesized through several methods. One common approach involves the cyclization of phenol derivatives with glyoxal to generate a lactone intermediate, which is then further processed to obtain this compound . Another method involves the reaction of phenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenol: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylbenzene: Similar structure but lacks the hydroxyl group.

    2-Cyclopropylcyclohexanol: A reduced form of 2-Cyclopropylphenol.

Uniqueness: this compound is unique due to the presence of both a phenol group and a cyclopropyl ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

2-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBILBRBSALKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454529
Record name 2-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10292-60-1
Record name 2-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?

A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that this compound may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for this compound, the structural similarity suggests a similar metabolic pathway.

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